![molecular formula C26H27ClN4O4 B2809333 9-(2-chlorophenyl)-6,6-dimethyl-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 540481-25-2](/img/structure/B2809333.png)
9-(2-chlorophenyl)-6,6-dimethyl-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
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Overview
Description
Scientific Research Applications
Synthesis and Heterocyclization
The compound is synthesized through the reaction of 3-amino-1,2,4-triazole with arylidene derivatives of dimedone and their potential synthetic equivalents. This process leads to the formation of 9-aryl-6,6-dimethyl-5,6,7,9-tetrahydro-1,2,4-triazolo[5,1-b]quinazolin-8(4H)ones, demonstrating the compound's role in exploring new synthetic routes and mechanisms for heterocyclization (Lipson et al., 2003).
Chemical Transformations
Further research into the compound's chemistry reveals its potential for chemical transformations. Cascade cyclization reactions involving 3,4,5-triamino-1,2,4-triazole with aromatic aldehydes and cycloalkanones have been explored, showcasing the compound's versatility in synthesizing partially hydrogenated 9-aryl-[1,2,4]triazolo[5,1-b]quinazolin-8-ones. These findings suggest the compound's utility in the development of new chemical entities with potential biological activities (Lipson et al., 2006).
Safety And Hazards
Future Directions
The study of quinazolinones and their derivatives is a very active area of research, due to their wide range of biological activities. Future research could involve the synthesis of new derivatives, the investigation of their biological activities, and the development of new drugs based on these compounds .
properties
IUPAC Name |
9-(2-chlorophenyl)-6,6-dimethyl-2-(3,4,5-trimethoxyphenyl)-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClN4O4/c1-26(2)12-17-21(18(32)13-26)22(15-8-6-7-9-16(15)27)31-25(28-17)29-24(30-31)14-10-19(33-3)23(35-5)20(11-14)34-4/h6-11,22H,12-13H2,1-5H3,(H,28,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNKNBZVDKCVDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N3C(=NC(=N3)C4=CC(=C(C(=C4)OC)OC)OC)N2)C5=CC=CC=C5Cl)C(=O)C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-(2-chlorophenyl)-6,6-dimethyl-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one |
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